molecular formula C20H24N2O3 B11964381 1,3-Bis(2-methoxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone CAS No. 84379-38-4

1,3-Bis(2-methoxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone

Katalognummer: B11964381
CAS-Nummer: 84379-38-4
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: BHFLLKKPCKQLOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2-methoxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone is an organic compound characterized by its unique structure, which includes two methoxy and methyl-substituted phenyl groups attached to a tetrahydropyrimidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methoxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone typically involves the condensation of 2-methoxy-5-methylbenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the tetrahydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2-methoxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the tetrahydropyrimidinone ring can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(2-methoxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Bis(2-methoxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Bis(2-methoxyphenyl)tetrahydro-2(1H)-pyrimidinone
  • 1,3-Bis(2-methylphenyl)tetrahydro-2(1H)-pyrimidinone
  • 1,3-Bis(2-methoxy-5-chlorophenyl)tetrahydro-2(1H)-pyrimidinone

Uniqueness

1,3-Bis(2-methoxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone is unique due to the presence of both methoxy and methyl groups on the phenyl rings

Eigenschaften

CAS-Nummer

84379-38-4

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

1,3-bis(2-methoxy-5-methylphenyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H24N2O3/c1-14-6-8-18(24-3)16(12-14)21-10-5-11-22(20(21)23)17-13-15(2)7-9-19(17)25-4/h6-9,12-13H,5,10-11H2,1-4H3

InChI-Schlüssel

BHFLLKKPCKQLOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)N2CCCN(C2=O)C3=C(C=CC(=C3)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.